molecular formula C15H16N4O3S B2490497 N-(4-Sulfamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415555-21-2

N-(4-Sulfamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2490497
CAS RN: 2415555-21-2
M. Wt: 332.38
InChI Key: UMAOLJRNDVPFIP-UHFFFAOYSA-N
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Description

“N-(4-Sulfamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a compound that has been mentioned in the context of being a potential inhibitor of the Mpro enzyme, which could make it a candidate for developing new COVID-19 drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of molecules containing sulfonyl and amide coupling structure were developed, synthesized, and characterized . The synthesis was carried out from 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives using peptide coupling reagent EDCI and HOBt . Another study reported the synthesis of N-(4-sulfamoylphenyl)thioureas as a new class of inhibitors .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of inhibiting the Mpro enzyme, which could make them potential candidates for developing new COVID-19 drugs .

properties

IUPAC Name

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-23(21,22)11-7-5-10(6-8-11)19-15(20)14-12-3-1-2-4-13(12)17-9-18-14/h5-9H,1-4H2,(H,19,20)(H2,16,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAOLJRNDVPFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Sulfamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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